molecular formula C20H20ClN5O2 B11017386 (2R)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone

(2R)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone

Cat. No.: B11017386
M. Wt: 397.9 g/mol
InChI Key: DABZOTSUBCMXID-GOSISDBHSA-N
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Description

(2R)-1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxypiperidino group, a phenyl group, and a tetraazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Hydroxypiperidino Intermediate: This step involves the reaction of 4-chlorophenylpiperidine with a suitable hydroxylating agent under controlled conditions to form the hydroxypiperidino intermediate.

    Formation of the Tetraazolyl Intermediate: This step involves the reaction of phenylacetonitrile with sodium azide under acidic conditions to form the tetraazolyl intermediate.

    Coupling Reaction: The final step involves the coupling of the hydroxypiperidino intermediate with the tetraazolyl intermediate in the presence of a suitable coupling agent, such as a carbodiimide, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(2R)-1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE: shares structural similarities with other compounds that contain chlorophenyl, hydroxypiperidino, phenyl, and tetraazolyl groups.

    Examples: Compounds such as (2R)-1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE derivatives, which may have different substituents on the phenyl or tetraazolyl groups.

Uniqueness

    Structural Uniqueness: The combination of chlorophenyl, hydroxypiperidino, phenyl, and tetraazolyl groups in a single molecule provides unique chemical and biological properties.

    Functional Uniqueness: The compound’s ability to undergo various chemical reactions and its potential therapeutic effects make it distinct from other similar compounds.

Properties

Molecular Formula

C20H20ClN5O2

Molecular Weight

397.9 g/mol

IUPAC Name

(2R)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-phenyl-2-(tetrazol-1-yl)ethanone

InChI

InChI=1S/C20H20ClN5O2/c21-17-8-6-16(7-9-17)20(28)10-12-25(13-11-20)19(27)18(26-14-22-23-24-26)15-4-2-1-3-5-15/h1-9,14,18,28H,10-13H2/t18-/m1/s1

InChI Key

DABZOTSUBCMXID-GOSISDBHSA-N

Isomeric SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)[C@@H](C3=CC=CC=C3)N4C=NN=N4

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C(C3=CC=CC=C3)N4C=NN=N4

Origin of Product

United States

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